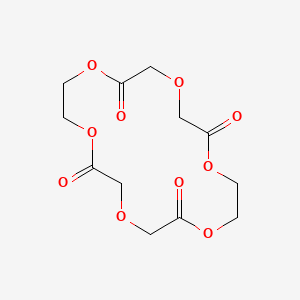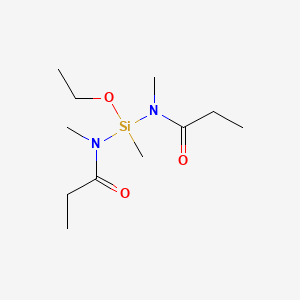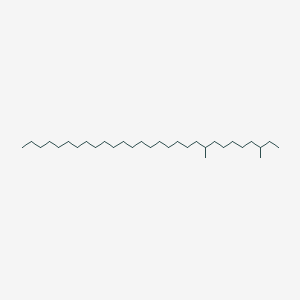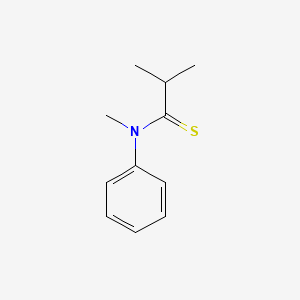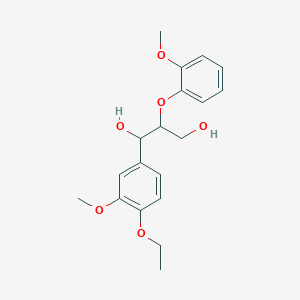
1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is an organic compound that belongs to the class of phenylpropane derivatives This compound is characterized by the presence of both ethoxy and methoxy groups attached to a phenyl ring, along with a propane-1,3-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-3-methoxybenzaldehyde and 2-methoxyphenol.
Condensation Reaction: The first step involves a condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and 2-methoxyphenol in the presence of a base such as sodium hydroxide. This forms an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted nucleophiles.
Aplicaciones Científicas De Investigación
1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways: Influencing signaling pathways involved in inflammation, oxidative stress, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- 1-(4-Ethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- 1-(4-Ethoxy-3-methoxyphenyl)-2-(2-ethoxyphenoxy)propane-1,3-diol
Uniqueness
1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is unique due to the presence of both ethoxy and methoxy groups on the phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
73851-59-9 |
|---|---|
Fórmula molecular |
C19H24O6 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol |
InChI |
InChI=1S/C19H24O6/c1-4-24-15-10-9-13(11-17(15)23-3)19(21)18(12-20)25-16-8-6-5-7-14(16)22-2/h5-11,18-21H,4,12H2,1-3H3 |
Clave InChI |
XECRFDWEJGOIRU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


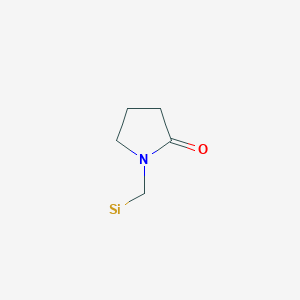
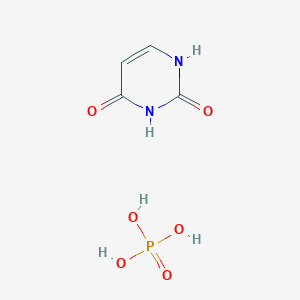
![6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453766.png)
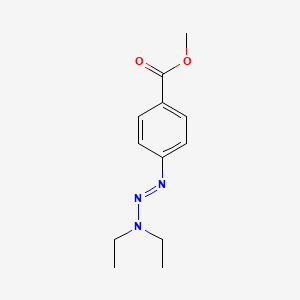
![Bis[tetrakis(decyl)phosphanium] sulfate](/img/structure/B14453787.png)


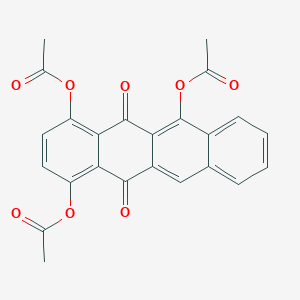
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
